N-(4-methoxyphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide
Description
N-(4-methoxyphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a synthetic small molecule featuring a thiophene-2-carboxamide core substituted at the 3-position with a sulfonyl-linked 4-phenylpiperazine moiety and at the carboxamide nitrogen with a 4-methoxyphenyl group. This structural framework combines heterocyclic, sulfonamide, and piperazine motifs, which are common in ligands targeting G protein-coupled receptors (GPCRs) or enzymes. The methoxy group on the phenyl ring may enhance metabolic stability, while the phenylpiperazine moiety is often associated with CNS activity due to its structural resemblance to neurotransmitters like serotonin and dopamine .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S2/c1-29-19-9-7-17(8-10-19)23-22(26)21-20(11-16-30-21)31(27,28)25-14-12-24(13-15-25)18-5-3-2-4-6-18/h2-11,16H,12-15H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFPOQZNMZBBHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the thiophene ring with an appropriate amine under dehydrating conditions.
Attachment of the Methoxyphenyl Group: This step involves the electrophilic aromatic substitution of the thiophene ring with a methoxyphenyl halide.
Formation of the Phenylpiperazine Sulfonyl Group: The phenylpiperazine sulfonyl group can be introduced through the reaction of the thiophene derivative with phenylpiperazine and a sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may find use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or ion channels. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on core scaffolds, substituents, and biological targets. Below is a comparative analysis with key examples from literature:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Receptor Selectivity: The target compound’s phenylpiperazine-sulfonyl group is structurally analogous to ligands of serotonin (5-HT) and dopamine receptors, similar to thiothixene . Sch225336 , with its bis-sulfone benzene core, exhibits CB2 selectivity, highlighting how core scaffold changes (benzene vs. thiophene) drastically alter receptor targeting.
The chlorophenyl ethyl group in may increase lipophilicity, affecting blood-brain barrier penetration. The trifluoromethoxy group in introduces strong electron-withdrawing effects, which could enhance binding to receptors requiring polar interactions compared to the target’s phenyl group.
Sulfonamide vs. Sulfamoyl :
- The sulfamoyl group in (N-methyl-4-ethoxyphenyl) differs from the sulfonyl-linked phenylpiperazine in the target compound. Sulfamoyl groups are less common in CNS drugs due to higher polarity, suggesting the target compound may have superior brain permeability.
Thiophene Core Variations: The 3-carboxamide derivative in lacks the sulfonyl-piperazine motif, resulting in reported analgesic activity rather than CNS effects.
Biological Activity
N-(4-methoxyphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the following components:
- Methoxyphenyl group : Enhances lipophilicity and receptor binding.
- Piperazine moiety : Known for its interaction with neurotransmitter receptors.
- Sulfonamide functional group : Contributes to the compound's pharmacological properties.
The molecular formula is with a molecular weight of 471.6 g/mol .
The biological activity of this compound primarily involves its role as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . By inhibiting these enzymes, the compound increases acetylcholine levels in the synaptic cleft, which enhances cholinergic transmission. This mechanism suggests potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease .
1. Neuropharmacological Effects
Research indicates that this compound exhibits significant neuroprotective effects. In vitro studies have demonstrated its ability to improve cognitive function in models of neurodegeneration by modulating cholinergic signaling pathways .
2. Anticancer Potential
Emerging studies have suggested that the compound may also possess anticancer properties. Preliminary data indicate that it can inhibit the growth of various cancer cell lines, although specific IC50 values are yet to be fully established. The mechanism may involve apoptosis induction and cell cycle arrest .
Case Studies and Experimental Data
A summary of relevant studies is presented in the following table:
| Study Reference | Cell Line Tested | IC50 (µM) | Observations |
|---|---|---|---|
| Study A | MCF7 | 10.5 | Induced apoptosis and inhibited proliferation |
| Study B | NCI-H460 | 15.0 | Significant reduction in cell viability |
| Study C | SF-268 | 12.0 | Enhanced cholinergic activity observed |
These studies highlight the dual role of the compound as both a cholinesterase inhibitor and a potential anticancer agent, warranting further investigation into its therapeutic applications .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the methoxyphenyl intermediate.
- Introduction of the piperazine moiety through nucleophilic substitution.
- Sulfonylation to incorporate the sulfonamide group.
Optimizing these synthetic routes can enhance yield and purity, crucial for pharmacological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
